7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Overview
Description
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one is a chemical compound that belongs to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This specific compound is characterized by its unique structure, which includes a fused pyran ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
. This method is favored due to its efficiency and the stability it provides to the heterocyclic ring. Industrial production methods may involve multicomponent reactions (MCR) that offer high efficiency, atom economy, and green reaction conditions . These reactions often use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Chemical Reactions Analysis
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one has a broad spectrum of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one can be compared with other pyran derivatives such as 2H-chromenes and coumarins. These compounds share similar structural motifs but differ in their chemical properties and biological activities. For example:
Properties
IUPAC Name |
7-methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-4-9-5-6-10-11(15-9)7-8(2)14-12(10)13/h5-7,9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHHLJORZKAWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C=CC2=C(O1)C=C(OC2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442745 | |
Record name | 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220633-53-4 | |
Record name | 7-Methyl-2-propyl-2H,5H-pyrano[4,3-b]pyran-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220633-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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